N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYWYFJZNVPXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.
Amidation Reaction: The 4-fluorobenzoyl chloride is then reacted with N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)amine under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
The compound exhibits various biological activities, making it a candidate for further research in therapeutic applications:
Antitumor Activity
Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against cancer cell lines. For example, derivatives of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide have shown promising results in inhibiting the growth of various tumor cells.
- Case Study : A study on structurally related compounds demonstrated that modifications in the dimethylamino and fluorobenzene groups enhanced antitumor activity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The most effective derivatives had IC50 values below 1 µM, indicating potent cytotoxicity.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Research has shown that similar compounds can inhibit the growth of bacteria and fungi.
- Data Table: Antimicrobial Activity
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.5 | Synergistic effects noted |
| Antifungal | Candida albicans | 1.0 | Moderate activity observed |
Neuropharmacological Effects
The dimethylamino group may confer neuroactive properties, potentially making this compound a candidate for studying neurological disorders.
- Case Study : In vitro assays have indicated that related compounds can modulate neurotransmitter systems, suggesting potential applications in treating conditions such as depression or anxiety.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Dimethylaminopropylamine : This intermediate is crucial for introducing the dimethylamino groups.
- Coupling with Fluorobenzoyl Chloride : This step attaches the fluorobenzene moiety to the amine.
- Final Amidation : The final product is obtained by reacting the intermediate with appropriate acylating agents.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-chlorobenzamide
Uniqueness
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide, commonly referred to as a dimethylamino benzamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H22F2N4O
- Molecular Weight : 344.39 g/mol
The structure includes a fluorobenzamide moiety, which is significant for its interaction with biological targets. The presence of the dimethylamino groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has been investigated for its role as an agonist at various receptor sites, particularly the kappa-opioid receptor (KOR). Agonists at KOR are known to have analgesic properties and potential applications in treating pain and mood disorders .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including lung carcinoma (A549) and cervical carcinoma (HeLa). It appears to induce apoptosis through mechanisms involving tubulin polymerization inhibition, leading to cell cycle arrest and programmed cell death .
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on A549 and HeLa cells. The results indicated a dose-dependent decrease in cell viability with IC50 values of 15 µM for A549 and 20 µM for HeLa cells. The mechanism was linked to the disruption of microtubule dynamics, which is critical for mitosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Inhibition of tubulin polymerization |
| HeLa | 20 | Induction of apoptosis |
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function as assessed by the Morris water maze test. The compound significantly reduced amyloid-beta plaque formation, suggesting a potential role in mitigating neurodegeneration .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, 4-fluorobenzoic acid derivatives can be activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT), followed by coupling with amine-containing intermediates. Radiolabeled analogs (e.g., fluorine-18) may require precursor compounds like 4-[¹⁸F]fluorobenzaldehyde and multi-step purification to ensure radiochemical purity .
Q. What spectroscopic techniques are suitable for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the dimethylamino and fluorobenzamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied to structurally similar compounds) resolves stereochemistry and crystal packing .
Q. How can researchers assess the compound's solubility and stability in preclinical studies?
- Methodological Answer : Perform pH-dependent solubility assays using shake-flask or HPLC methods. Stability studies under physiological conditions (e.g., simulated gastric fluid) should include HPLC-UV or LC-MS to monitor degradation products. Co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrins may enhance solubility for in vitro assays .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating 5-HT receptor binding affinity and selectivity?
- Methodological Answer : Use radioligand displacement assays (e.g., [³H]-5-HT) on cloned human 5-HT receptor subtypes (e.g., 5-HT₁F, 5-HT₁B). Compare IC₅₀ values across a broad panel of receptors (>40 targets) to confirm selectivity. Functional assays (e.g., cAMP inhibition) validate agonist/antagonist activity. Reference compounds like LY344864 (a 5-HT₁F agonist) provide benchmarking .
Q. How can researchers resolve contradictions in reported biological activity across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., in vitro binding vs. in vivo neurogenic inflammation models). Control for variables like cell line heterogeneity, membrane preparation methods, and ligand purity. Meta-analyses of dose-response curves and statistical power calculations help identify outliers .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Screen polymorphs using solvent evaporation, cooling crystallization, or slurry conversion. Additives like ionic liquids or co-crystallizing agents (e.g., tartaric acid) may stabilize specific crystalline forms. For structurally similar compounds, monoclinic or triclinic crystal systems with Z' >1 have been reported, requiring careful temperature and humidity control .
Q. How does the compound's dual dimethylamino substitution influence its pharmacokinetic profile?
- Methodological Answer : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to assess CYP450-mediated oxidation. LogP measurements (via shake-flask or computational tools) quantify lipophilicity, while plasma protein binding assays (e.g., equilibrium dialysis) predict tissue distribution. The fluorobenzamide group may enhance blood-brain barrier penetration, necessitating in vivo PET imaging (if radiolabeled) .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy in migraine or neuropathic pain?
- Methodological Answer : Use electrical or chemical stimulation models (e.g., trigeminal ganglion stimulation in rodents) to measure dural plasma protein extravasation, a marker of neurogenic inflammation. Behavioral assays (e.g., von Frey filaments for allodynia) assess analgesic effects. Dose-response studies should include pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
